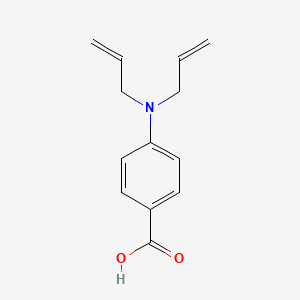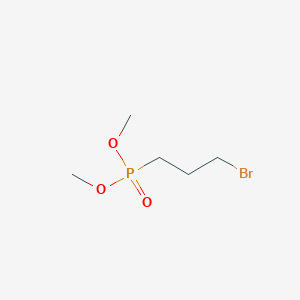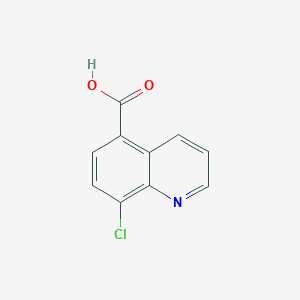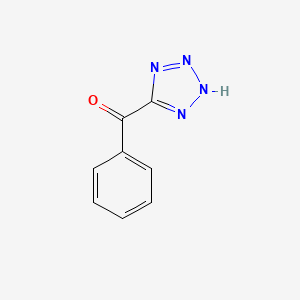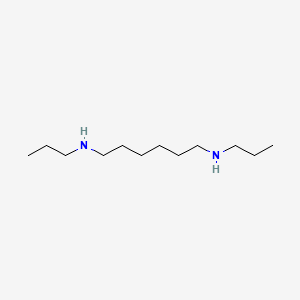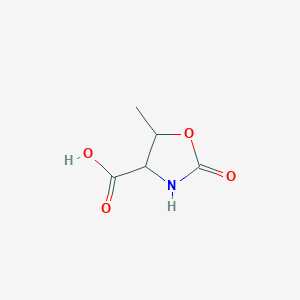
苯基(嘧啶-4-基)甲酮
描述
Phenyl(pyrimidin-4-yl)methanone is a useful research compound. Its molecular formula is C11H8N2O and its molecular weight is 184.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenyl(pyrimidin-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyl(pyrimidin-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
蛋白激酶抑制
苯基(嘧啶-4-基)甲酮及其衍生物已被鉴定为潜在的蛋白激酶抑制剂 . 吡啶喹唑啉体系的平面结构,存在于苯基(嘧啶-4-基)甲酮的一些衍生物中,对于与靶蛋白激酶的相互作用至关重要 .
抗肿瘤活性
苯基(嘧啶-4-基)甲酮的一些衍生物对各种细胞系表现出明显的抗肿瘤活性 . 这些化合物可能被用于开发新的癌症治疗方法。
杂环化合物的合成
苯基(嘧啶-4-基)甲酮可用于合成新的杂环化合物 . 这些化合物在医药化学和材料科学等各个领域可能具有潜在的应用。
新分子形状的开发
苯基(嘧啶-4-基)甲酮衍生物的合成允许探索新的分子形状 . 这可能导致发现具有独特性质的新化合物。
分子相互作用的研究
苯基(嘧啶-4-基)甲酮及其衍生物的平面结构使其可用于研究分子相互作用 . 例如,它们可用于研究潜在的DNA嵌入。
蛋白激酶抑制剂的设计
苯基(嘧啶-4-基)甲酮及其衍生物可用于设计新的蛋白激酶抑制剂 . 这些抑制剂可能用于治疗包括癌症在内的各种疾病。
作用机制
Target of Action
Phenyl(pyrimidin-4-yl)methanone is a compound that has been found to have potential inhibitory activity against protein kinases . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/or threonine residues in protein substrates . They play a crucial role in cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Mode of Action
The compound interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition can lead to a disruption in the normal functioning of these enzymes, thereby affecting the cellular processes they regulate. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of protein kinases by Phenyl(pyrimidin-4-yl)methanone can affect various biochemical pathways. Protein kinases are involved in numerous cellular processes, and their inhibition can disrupt these processes, leading to various downstream effects . For instance, protein kinases play a key role in cell growth and differentiation, so their inhibition could potentially affect these processes .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a melting point of 69-71° c and a boiling point of 314-316° c . These properties could potentially impact the compound’s bioavailability and its ability to reach its target sites in the body.
Result of Action
The result of Phenyl(pyrimidin-4-yl)methanone’s action is the inhibition of protein kinases, which can lead to a disruption in the cellular processes that these enzymes regulate . This can potentially lead to various molecular and cellular effects, depending on the specific protein kinases that are inhibited and the cellular processes they are involved in.
安全和危害
生化分析
Biochemical Properties
Phenyl(pyrimidin-4-yl)methanone plays a significant role in biochemical reactions, particularly in the inhibition of protein kinases. Protein kinases are enzymes that catalyze the transfer of phosphate groups from adenosine triphosphate (ATP) to specific amino acids in protein substrates, a process crucial for regulating cellular activities such as growth, differentiation, and metabolism . Phenyl(pyrimidin-4-yl)methanone has been shown to interact with these enzymes, inhibiting their activity and thereby affecting various signaling pathways. The compound’s interaction with protein kinases involves binding to the ATP-binding site, preventing the transfer of phosphate groups and thus modulating the enzyme’s activity .
Cellular Effects
Phenyl(pyrimidin-4-yl)methanone exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of protein kinases by Phenyl(pyrimidin-4-yl)methanone can lead to altered cell growth and differentiation, as well as changes in metabolic activities . Additionally, this compound has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis, further highlighting its impact on cellular processes .
Molecular Mechanism
The molecular mechanism of action of Phenyl(pyrimidin-4-yl)methanone involves its binding interactions with biomolecules, particularly protein kinases. By binding to the ATP-binding site of these enzymes, Phenyl(pyrimidin-4-yl)methanone inhibits their activity, leading to a cascade of downstream effects on cellular signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis, making Phenyl(pyrimidin-4-yl)methanone a potential candidate for anticancer therapies . Additionally, the compound’s ability to modulate gene expression through its interactions with transcription factors and other regulatory proteins further elucidates its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phenyl(pyrimidin-4-yl)methanone have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Phenyl(pyrimidin-4-yl)methanone remains stable under specific conditions, maintaining its inhibitory activity on protein kinases . Prolonged exposure to certain environmental factors may lead to its degradation, resulting in diminished efficacy . Long-term studies in vitro and in vivo have also indicated potential cumulative effects on cellular processes, emphasizing the importance of understanding the temporal dynamics of this compound .
Dosage Effects in Animal Models
The effects of Phenyl(pyrimidin-4-yl)methanone vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit protein kinase activity without causing significant adverse effects . Higher doses may lead to toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of determining the optimal therapeutic dosage . Threshold effects have also been observed, where a minimum concentration of Phenyl(pyrimidin-4-yl)methanone is required to achieve the desired biochemical and cellular effects .
Metabolic Pathways
Phenyl(pyrimidin-4-yl)methanone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through phase I and phase II metabolic reactions, involving oxidation, reduction, and conjugation processes . Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of Phenyl(pyrimidin-4-yl)methanone, affecting its bioavailability and pharmacokinetics . Additionally, the compound’s impact on metabolic flux and metabolite levels has been studied, revealing its potential to modulate metabolic pathways .
Transport and Distribution
The transport and distribution of Phenyl(pyrimidin-4-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets . Transporters such as ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters have been implicated in the cellular uptake and efflux of Phenyl(pyrimidin-4-yl)methanone, influencing its localization and accumulation within tissues . Understanding the transport mechanisms is essential for optimizing the compound’s therapeutic potential .
Subcellular Localization
Phenyl(pyrimidin-4-yl)methanone exhibits specific subcellular localization, which affects its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications play a role in directing Phenyl(pyrimidin-4-yl)methanone to specific cellular compartments, influencing its efficacy . The subcellular distribution of Phenyl(pyrimidin-4-yl)methanone is crucial for understanding its mechanism of action and optimizing its therapeutic applications .
属性
IUPAC Name |
phenyl(pyrimidin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-11(9-4-2-1-3-5-9)10-6-7-12-8-13-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPPUSSPWUGUEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50218214 | |
| Record name | Methanone, phenyl-4-pyrimidinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50218214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68027-80-5 | |
| Record name | Methanone, phenyl-4-pyrimidinyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068027805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, phenyl-4-pyrimidinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50218214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


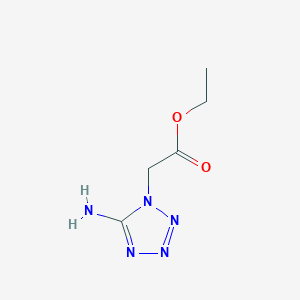
![1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone](/img/structure/B1267113.png)

